molecular formula C15H17ClN4O3 B2603697 5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide CAS No. 1797659-63-2

5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide

Cat. No. B2603697
CAS RN: 1797659-63-2
M. Wt: 336.78
InChI Key: PUKPKAMXSORJLF-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide , also known by its chemical formula C19H21ClN2O2 , is a synthetic compound with intriguing pharmacological potential. Its molecular weight is approximately 344.844 g/mol. Unfortunately, detailed analytical data for this compound are not available from Sigma-Aldrich, as it is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

Several synthetic approaches have been explored to obtain this compound. One notable method involves using bis(trichloromethyl)carbonate (triphosgene, BTC) as an efficient chlorine source. Researchers have successfully converted 3-acetyl-1-propanol to 5-chloro-2-pentanone (5C2P) , a precursor of 5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide. The reaction conditions, including temperature, time, solvent, and initiator, were optimized to achieve a high yield of 5C2P. Interestingly, an intermediate product, 1-(dimethylamino)ethyl carbonochloridate , was observed during this process .


Molecular Structure Analysis

The molecular structure of 5-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methoxybenzamide consists of a benzamide core with a chlorinated pyrimidine moiety. Analytical techniques such as 1H NMR , 13C NMR , and high-resolution mass spectroscopy have been employed to confirm its structure .

Scientific Research Applications

properties

IUPAC Name

5-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-20(2)13-11(8-17-15(19-13)23-4)18-14(21)10-7-9(16)5-6-12(10)22-3/h5-8H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKPKAMXSORJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide

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